![molecular formula C10H10N2O B1463254 Edaravone D5 CAS No. 1228765-67-0](/img/structure/B1463254.png)
Edaravone D5
Descripción general
Descripción
Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .
Synthesis Analysis
Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.Molecular Structure Analysis
The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .Chemical Reactions Analysis
A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .Physical And Chemical Properties Analysis
Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .Aplicaciones Científicas De Investigación
- Edaravone is a free radical scavenger that has shown promising effects in neurodegenerative diseases by quenching hydroxyl radicals and inhibiting lipid peroxidation .
- It was initially developed in Japan as a neuroprotective agent for acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS) .
- There is accumulating evidence for the therapeutic effects of edaravone in a wide range of diseases related to oxidative stress, including ischemic stroke, ALS, Alzheimer’s disease, and placental ischemia .
- Edaravone has been used in the treatment of acute ischemic stroke .
- It has been associated with significantly improved Barthel Index of functioning in activities for daily living and neurologic deficit .
- However, edaravone was not associated with an improved rate of death or disability on long-term follow-up .
- Edaravone is a free radical scavenger approved for the treatment of ALS, a fatal neuromuscular disease .
- It is administered as an intravenous infusion over 60 min for several treatment cycles .
- In May 2022, the FDA approved an oral formulation of edaravone for the treatment of ALS .
- Edaravone has shown beneficial effects in multiple cellular and animal models of Aβ toxicity .
- It can upregulate the expression of synapse-related mRNA SYN1 and PSD95 in the hippocampus of APP/PS1 mice and inhibit Rho and ROCK mRNA level .
- Edaravone targets the Rho/ROCK pathway to protect Alzheimer Disease nerve synapse damage .
- Edaravone injection significantly decreased the maternal blood pressure and increased fetal survival rate compared with the RUPP group .
- It also improved the histopathological structure of the maternal kidney and heart as well as decreased the elevated blood urea and creatinine levels .
- Due to its antioxidant and anti-inflammatory properties, edaravone has been investigated for its potential activities in treating cancer .
- It has been noted as an anti-proliferative and cytoprotective drug against side effects induced by traditional cancer therapies .
- However, more research is needed to fully understand the potential of edaravone in cancer treatment .
Neurodegenerative Diseases
Ischemic Stroke
Amyotrophic Lateral Sclerosis (ALS)
Alzheimer’s Disease
Placental Ischemia
Cancer Treatment
- Edaravone has been studied for its potential use in the treatment of diabetes .
- It has been shown to reduce oxidative stress and inflammation in animal models of diabetes .
- More research is needed to determine its effectiveness in human patients .
- Edaravone has been investigated for its potential use in the treatment of rheumatoid arthritis .
- It has been shown to reduce inflammation and joint damage in animal models of the disease .
- Further research is needed to confirm these findings in human patients .
- Edaravone has been studied for its potential use in the treatment of lung diseases .
- It has been shown to reduce oxidative stress and inflammation in animal models of lung disease .
- More research is needed to determine its effectiveness in human patients .
- Edaravone has been investigated for its potential use in the treatment of eye diseases .
- It has been shown to reduce oxidative stress and inflammation in animal models of eye disease .
- Further research is needed to confirm these findings in human patients .
- Edaravone has been studied for its potential use in the treatment of skin diseases .
- It has been shown to reduce oxidative stress and inflammation in animal models of skin disease .
- More research is needed to determine its effectiveness in human patients .
Diabetes
Rheumatoid Arthritis
Lung Diseases
Eye Diseases
Skin Diseases
Gastrointestinal Diseases
Direcciones Futuras
Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .
Propiedades
IUPAC Name |
5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edaravone D5 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.